2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with trimethyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with the quinazoline core.
Final Cyclization: The final step involves the cyclization of the intermediate to form the dihydroquinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in organic synthesis and material science.
Medicine: Quinazoline derivatives are known for their pharmacological properties, and this compound may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
- 2-[(4,6,7-trimethylquinazolin-2-yl)amino]quinazolin-4-ol
Uniqueness
2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and structural features. The presence of trimethyl groups and the dihydroquinazolinone structure confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H19N5O/c1-10-7-13-12(3)21-19(23-16(13)8-11(10)2)24-18-20-9-14-15(22-18)5-4-6-17(14)25/h7-9H,4-6H2,1-3H3,(H,20,21,22,23,24) |
InChI Key |
RSVPIPATRYLLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C4C(=N3)CCCC4=O)C |
Origin of Product |
United States |
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